molecular formula C20H20N2O5 B2923257 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide CAS No. 1351620-94-4

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide

Cat. No.: B2923257
CAS No.: 1351620-94-4
M. Wt: 368.389
InChI Key: CESVBARWRUDEPI-UHFFFAOYSA-N
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Description

N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide is a complex organic compound that features a benzodioxin ring and an indene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Indene Derivative: This step might involve the reduction of indanone derivatives using reducing agents like sodium borohydride.

    Coupling Reaction: The final step involves coupling the benzodioxin and indene derivatives using reagents like ethylenediamine under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.

    Drug Development: Exploration of its pharmacological properties for therapeutic applications.

Medicine

    Anticancer Research: Investigation of its potential as an anticancer agent.

    Antimicrobial Research: Study of its effectiveness against various microbial strains.

Industry

    Polymer Synthesis: Use in the synthesis of polymers with specific characteristics.

    Chemical Sensors: Development of sensors for detecting specific substances.

Mechanism of Action

The mechanism of action of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide would depend on its specific application. For example:

    Enzyme Inhibition: The compound might bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

    Drug Action: It could interact with specific molecular targets, such as receptors or ion channels, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylacetamide
  • N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethylacetamide

Uniqueness

N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide is unique due to the presence of both benzodioxin and indene moieties, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c23-18(21-12-20(25)8-7-13-3-1-2-4-15(13)20)19(24)22-14-5-6-16-17(11-14)27-10-9-26-16/h1-6,11,25H,7-10,12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESVBARWRUDEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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